3-(Bromomethyl)-2,5-dichlorothiophene 3-(Bromomethyl)-2,5-dichlorothiophene
Brand Name: Vulcanchem
CAS No.: 63826-68-6
VCID: VC8418060
InChI: InChI=1S/C5H3BrCl2S/c6-2-3-1-4(7)9-5(3)8/h1H,2H2
SMILES: C1=C(SC(=C1CBr)Cl)Cl
Molecular Formula: C5H3BrCl2S
Molecular Weight: 245.95 g/mol

3-(Bromomethyl)-2,5-dichlorothiophene

CAS No.: 63826-68-6

Cat. No.: VC8418060

Molecular Formula: C5H3BrCl2S

Molecular Weight: 245.95 g/mol

* For research use only. Not for human or veterinary use.

3-(Bromomethyl)-2,5-dichlorothiophene - 63826-68-6

Specification

CAS No. 63826-68-6
Molecular Formula C5H3BrCl2S
Molecular Weight 245.95 g/mol
IUPAC Name 3-(bromomethyl)-2,5-dichlorothiophene
Standard InChI InChI=1S/C5H3BrCl2S/c6-2-3-1-4(7)9-5(3)8/h1H,2H2
Standard InChI Key ZBCJBLZAQDLWHT-UHFFFAOYSA-N
SMILES C1=C(SC(=C1CBr)Cl)Cl
Canonical SMILES C1=C(SC(=C1CBr)Cl)Cl

Introduction

Synthesis and Preparation

The synthesis of 3-(bromomethyl)-2,5-dichlorothiophene can be achieved through bromomethylation of 2,5-dichlorothiophene. A plausible route involves:

Step 1: Friedel-Crafts Alkylation

2,5-Dichlorothiophene undergoes alkylation at the third position using formaldehyde in the presence of a Lewis acid (e.g., AlCl₃), yielding 3-(hydroxymethyl)-2,5-dichlorothiophene.

Step 2: Bromination

The hydroxymethyl group is converted to bromomethyl via treatment with phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). This step mirrors methodologies used in the synthesis of 3-(bromomethyl)furan-2,5-dione, where brominating agents efficiently replace hydroxyl groups .

Reaction Conditions:

  • Solvent: Dichloromethane or tetrahydrofuran

  • Temperature: 0–25°C

  • Yield: ~70–85% (estimated based on analogous reactions ).

Chemical Reactivity and Functional Transformations

The bromomethyl group in 3-(bromomethyl)-2,5-dichlorothiophene is highly reactive, enabling diverse transformations:

Nucleophilic Substitution

The –CH₂Br moiety undergoes SN₂ reactions with nucleophiles (e.g., amines, thiols) to form thioethers or amines. For example:
C₅H₃BrCl₂S + NH₃ → C₅H₃NH₂Cl₂S + HBr\text{C₅H₃BrCl₂S + NH₃ → C₅H₃NH₂Cl₂S + HBr}
This reactivity is critical for synthesizing pharmacologically active derivatives .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups, expanding applications in materials science .

Oxidation and Reduction

  • Oxidation: The thiophene ring can be oxidized to sulfoxides or sulfones using agents like m-CPBA.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the ring to a thiolane derivative.

Applications in Research and Industry

Pharmaceutical Intermediates

Bromomethylated thiophenes serve as precursors in anticancer and antimicrobial drug synthesis. The bromine atom’s leaving-group ability facilitates the construction of kinase inhibitors or protease modulators .

Materials Science

The compound’s electronic properties make it suitable for organic semiconductors or conductive polymers. Dichloro substitution enhances stability, while bromomethyl groups enable functionalization with electron-donating/withdrawing groups .

Agrochemicals

Derivatives of this compound are explored as herbicides or pesticides, leveraging thiophene’s bioactivity and halogen substituents’ lipophilicity.

Spectroscopic and Physical Properties

Infrared (IR) Spectroscopy:

  • C–Br Stretch: ~550–600 cm⁻¹

  • C–Cl Stretch: ~750–800 cm⁻¹

  • Thiophene Ring Vibrations: ~3100 cm⁻¹ (aromatic C–H) .

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (CDCl₃): δ 4.5 (s, 2H, CH₂Br), δ 7.1 (s, 1H, thiophene H-4) .

  • ¹³C NMR: δ 30.5 (CH₂Br), δ 125–140 (thiophene carbons).

Physicochemical Data:

PropertyValue
Melting Point~45–50°C (estimated)
Boiling Point~220–230°C (estimated)
SolubilitySoluble in CH₂Cl₂, THF

Future Directions and Research Gaps

Current research priorities include:

  • Optimized Synthetic Routes: Developing greener methodologies (e.g., flow chemistry) to improve yield and reduce waste .

  • Biological Screening: Evaluating antimicrobial and anticancer activity in vitro.

  • Materials Applications: Incorporating the compound into organic electronic devices.

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